![molecular formula C12H13ClO B1629805 2-(4-Chlorophenyl)ethyl cyclopropyl ketone CAS No. 898788-55-1](/img/structure/B1629805.png)
2-(4-Chlorophenyl)ethyl cyclopropyl ketone
Overview
Description
2-(4-Chlorophenyl)ethyl cyclopropyl ketone, commonly referred to as 2-CPEC, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a cyclic ketone with a phenyl ring and a chlorine atom attached to the cyclopropyl group. It is a colorless liquid at room temperature and has a faint odor. 2-CPEC has been studied for its potential use as a pharmaceutical, agricultural, and industrial chemical.
Scientific Research Applications
Green Catalysis and Environmental Applications
A study on the green catalysis highlighted the selective aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids using a water-soluble palladium(II) bathophenanthroline complex. This process is notable for its environmental friendliness, utilizing water as a solvent and air as the oxidant, presenting a sustainable method for transforming alcohol-based compounds (ten Brink GJ, Arends, Sheldon, 2000).
Synthetic Organic Chemistry
Synthesis of Heterocycles : The compound's utility is evident in the preparation of heterocycles, such as pyrroles and thiophenes. An innovative approach involved the synthesis of 1-nitro- and 1-cyano-cyclopropyl ketones from alkenes, which were then transformed into 4-nitro- and 4-cyano-dihydropyrroles. These intermediates were subsequently oxidized to yield densely functionalized pyrroles, showcasing the compound's versatility in synthesizing complex organic structures (Ryan P. Wurz, André B. Charette, 2005).
Catalytic Transformations : The research also delves into catalytic transformations, where cyclopropanes serve as precursors for the preparation of various synthetically valuable compounds. One study demonstrated the catalytic oxidation of alcohols in water, emphasizing the importance of environmentally benign processes in chemical synthesis (ten Brink GJ, Arends, Sheldon, 2000).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopropylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMZWWZAIIBKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644504 | |
Record name | 3-(4-Chlorophenyl)-1-cyclopropylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethyl cyclopropyl ketone | |
CAS RN |
898788-55-1 | |
Record name | 3-(4-Chlorophenyl)-1-cyclopropyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-cyclopropylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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